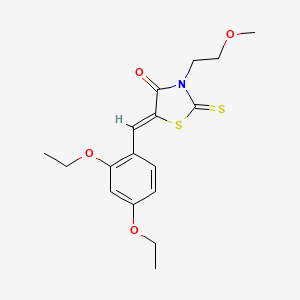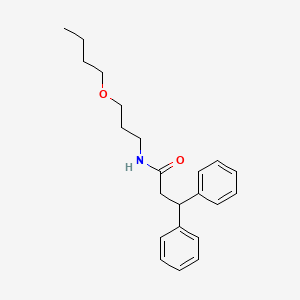![molecular formula C14H13BrN2O3S2 B5207626 N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide, also known as ABT-737, is a small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and B-cell lymphoma-w (Bcl-w). ABT-737 has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer treatment.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide binds to the hydrophobic groove of anti-apoptotic proteins, preventing their interaction with pro-apoptotic proteins. This leads to the release of pro-apoptotic proteins, such as Bax and Bak, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in preclinical studies. However, N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has some limitations, including its specificity for certain anti-apoptotic proteins and its potential for resistance development.
Direcciones Futuras
There are several future directions for the use of N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide in cancer treatment. One potential direction is the development of combination therapies that include N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide and other targeted therapies or chemotherapy drugs. Another direction is the development of N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide analogs that have improved specificity and potency. Additionally, the use of N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide in combination with immunotherapy is an area of active research.
Métodos De Síntesis
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including sodium hydride, potassium carbonate, and palladium on carbon. The final product is obtained through crystallization and purification steps.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by selectively targeting anti-apoptotic proteins, which are often overexpressed in cancer cells. N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has been tested in various cancer cell lines and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S2/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEOXDIYGNDQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)

![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)


![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)